6-(4-methoxyphenyl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a pyrazolylmethyl group attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted aryl halide and a suitable nucleophile.
Attachment of the Dimethyl Group: The dimethyl group can be introduced through alkylation reactions using dimethyl sulfate or similar reagents.
Attachment of the Pyrazolylmethyl Group: The pyrazolylmethyl group can be introduced through a condensation reaction involving a pyrazole derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets. This can include studies on enzyme inhibition, receptor binding, and cellular signaling.
Industrial Applications: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar pyrazolopyridine cores but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.
Dimethylated Compounds: Compounds with dimethyl groups but different core structures.
Uniqueness
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[(1-PROPYL-1H-PYRAZOL-5-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrazolopyridine core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C23H26N6O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,3-dimethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O2/c1-5-12-29-17(10-11-25-29)14-24-23(30)19-13-20(16-6-8-18(31-4)9-7-16)26-22-21(19)15(2)27-28(22)3/h6-11,13H,5,12,14H2,1-4H3,(H,24,30) |
InChI Key |
BVVNMIDPXHVDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.